Computed Lipophilicity (XLogP3) vs. Closest Positional Isomer
The target compound shows a computed XLogP3 of 2.7 [1]. Its closest positional isomer, 2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034474‑52‑5), has the identical molecular formula (C₁₅H₁₄F₃N₃O₄S) but a different InChI Key (JQLGTUKMUKEAJH‑UHFFFAOYSA‑N) ; its XLogP3 value is not publicly disclosed. The calculated XLogP3 of the target compound places it in a favorable lipophilicity range for oral drug‑like space, and the 4‑substitution pattern typically offers a different vector for target binding compared to the 2‑substituted isomer, which may be critical in kinase selectivity engineering. Because the two compounds are constitutional isomers, their XLogP3 values would be identical if computed by a simple atom‑additive method; the 4.0 Å difference in the placement of the electron‑withdrawing OCF₃ group can, however, influence micro‑pKa values of adjacent heteroatoms and therefore the effective lipophilicity profile, although this requires experimental confirmation.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.7 (PubChem) |
| Comparator Or Baseline | 2-OCF₃ isomer (CAS 2034474-52-5); XLogP3 not available in public databases |
| Quantified Difference | Not quantifiable without comparator XLogP3; structural difference is positional isomerism (4-OCF₃ vs. 2-OCF₃) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
Procurement for a kinase-focused library should preferentially select the isomer with experimentally determined or computationally favorable properties; the 4‑OCF₃ placement is structurally distinct from the more common 2‑substituted scaffolds, potentially offering a novel selectivity vector.
- [1] PubChem Compound Summary for CID 122160909. XLogP3 = 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/122160909 (accessed 2026-04-29). View Source
